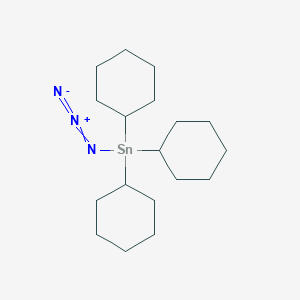
Stannane, azidotricyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, azidotricyclohexyl- is an organotin compound characterized by the presence of an azido group and three cyclohexyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, azidotricyclohexyl- typically involves the reaction of tricyclohexyltin chloride with sodium azide. The reaction is carried out in an inert atmosphere to prevent the decomposition of the azido group. The general reaction scheme is as follows:
(C6H11)3SnCl+NaN3→(C6H11)3SnN3+NaCl
Industrial Production Methods
Industrial production of stannane, azidotricyclohexyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, azidotricyclohexyl- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products
Oxidation: Nitrotricyclohexyltin compounds.
Reduction: Aminotricyclohexyltin compounds.
Substitution: Various substituted tricyclohexyltin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Stannane, azidotricyclohexyl- has several applications in scientific research:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of stannane, azidotricyclohexyl- involves the formation of reactive intermediates, such as radicals or cations, which can undergo further chemical transformations. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole rings. The tin atom can also coordinate with various ligands, influencing the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tricyclohexyltin chloride
- Tricyclohexyltin hydride
- Tricyclohexyltin hydroxide
Uniqueness
Stannane, azidotricyclohexyl- is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical transformations. Compared to other tricyclohexyltin compounds, the azido derivative offers additional pathways for functionalization and application in various fields.
Eigenschaften
CAS-Nummer |
29045-66-7 |
|---|---|
Molekularformel |
C18H33N3Sn |
Molekulargewicht |
410.2 g/mol |
IUPAC-Name |
azido(tricyclohexyl)stannane |
InChI |
InChI=1S/3C6H11.N3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1H,2-6H2;;/q;;;-1;+1 |
InChI-Schlüssel |
CVUYJEFXYFFMNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)

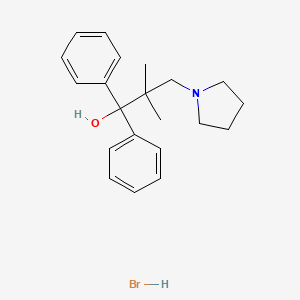
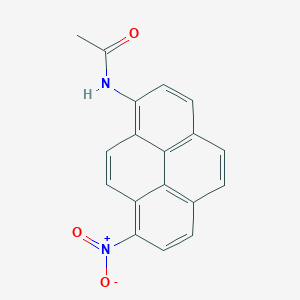
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)

![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
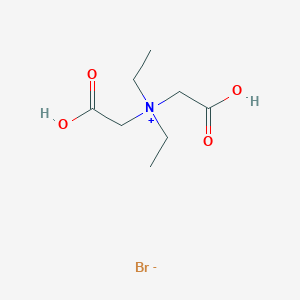
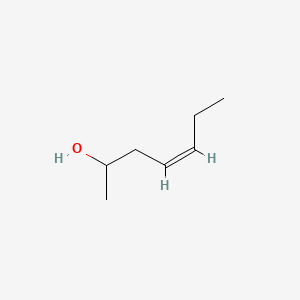
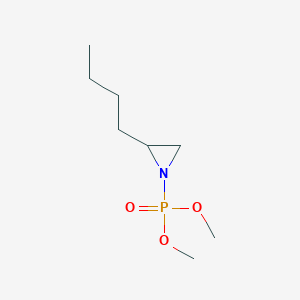
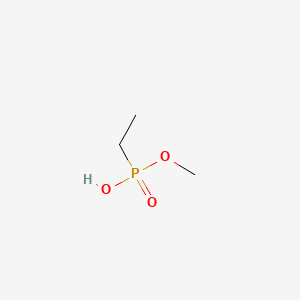

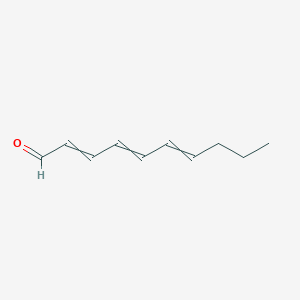
![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
